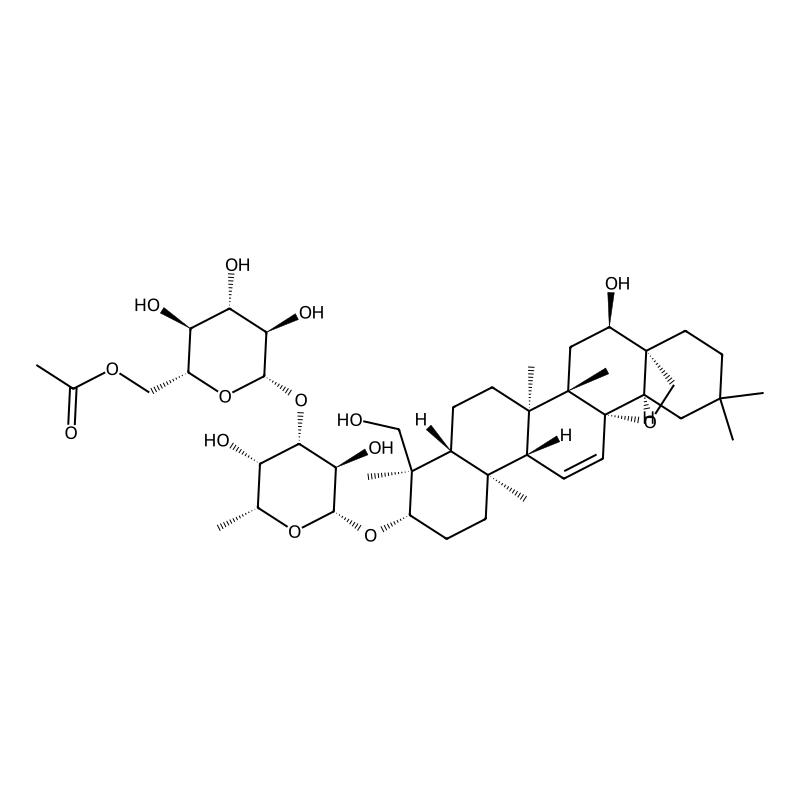

6''-O-Acetylsaikosaponin D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

6''-O-Acetylsaikosaponin D is a triterpenoid saponin derived from the roots of Bupleurum chinense, a plant known for its traditional medicinal applications. This compound belongs to the broader class of saikosaponins, which are recognized for their diverse biological activities and structural complexity. The chemical structure of 6''-O-acetylsaikosaponin D features an acetyl group at the 6'' position, which contributes to its unique properties compared to other saikosaponins. Its molecular formula is C₃₅H₅₈O₁₄, with a molecular weight of approximately 706.84 g/mol .

Source of 6''-O-Acetylsaikosaponin D:

6''-O-Acetylsaikosaponin D is a natural compound found in the roots of several Bupleurum species, particularly Bupleurum longicaule var. franchetii, Bupleurum chaishoui, and Bupleurum chinense []. These plants are traditionally used in Chinese herbal medicine [].

Chemical Characterization:

6''-O-Acetylsaikosaponin D belongs to a class of compounds called saikosaponins, which are triterpene glycosides. These complex molecules consist of a triterpene aglycone (saikosaponin) core linked to one or more sugar molecules (glycosides) []. In the case of 6''-O-Acetylsaikosaponin D, an acetyl group is attached to the sixth carbon atom of the sugar moiety [].

Research on biological activities:

While there is no published research specifically on 6''-O-Acetylsaikosaponin D, research has been conducted on other saikosaponins isolated from Bupleurum species. These studies suggest that saikosaponins may have various biological activities, including anti-inflammatory, immunomodulatory, and hepatoprotective effects [].

The chemical reactivity of 6''-O-acetylsaikosaponin D can be categorized into several types of organic reactions:

- Substitution Reactions: The acetyl group can undergo hydrolysis in the presence of water or specific enzymes, leading to the formation of the corresponding saikosaponin without the acetyl group.

- Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles due to the presence of double bonds in its structure.

- Elimination Reactions: Under acidic conditions, it may lose small molecules like water or acetic acid, leading to structural rearrangements.

- Rearrangements: The compound may also undergo intramolecular rearrangements, affecting its biological activity and stability .

6''-O-Acetylsaikosaponin D exhibits various biological activities, including:

- Estrogenic Activity: It has been shown to bind to estrogen receptors, displaying weak estrogenic effects similar to estradiol. This property suggests potential applications in hormone-related therapies .

- Anti-inflammatory Effects: Research indicates that this compound may possess anti-inflammatory properties, contributing to its traditional use in herbal medicine.

- Antioxidant Activity: The presence of hydroxyl groups in its structure allows it to act as a free radical scavenger, providing protective effects against oxidative stress .

The synthesis of 6''-O-acetylsaikosaponin D typically involves extraction and purification from natural sources. Common methods include:

- Extraction: The roots of Bupleurum chinense are harvested and subjected to solvent extraction (often using ethanol or methanol) to isolate saikosaponins.

- Purification: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to separate 6''-O-acetylsaikosaponin D from other compounds.

- Chemical Synthesis: Although less common, synthetic routes may involve the acetylation of other saikosaponins using acetic anhydride or acetyl chloride under controlled conditions .

Studies on the interactions of 6''-O-acetylsaikosaponin D with biological systems have revealed:

- Binding Affinity: Its interaction with estrogen receptors has been quantified, showing that it can modulate estrogenic activity in various cellular models.

- Synergistic Effects: When combined with other compounds found in Bupleurum chinense, there may be enhanced therapeutic effects due to synergistic interactions .

Several compounds share structural similarities with 6''-O-acetylsaikosaponin D. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Saikosaponin A | Contains a different substitution pattern | Stronger anti-inflammatory effects |

| Saikosaponin B | Lacks the acetyl group at position 6'' | Higher binding affinity to estrogen |

| 23-Hydroxy-saiokosaponin | Different aglycone structure | Enhanced antioxidant capacity |

These comparisons highlight that while these compounds share a common backbone characteristic of saikosaponins, their unique substituents significantly influence their biological activities and potential applications .

The acetylation of saikosaponins represents a critical post-glycosylation modification that enhances their structural diversity and bioactivity. In Bupleurum chinense, the acetyl group at the 6''-position of saikosaponin D is introduced by acetyltransferases, which catalyze the transfer of an acetyl moiety from acetyl-CoA to the hydroxyl group of the sugar moiety. This reaction is tightly regulated by the spatial configuration of the glycosyl backbone and the substrate specificity of the acetyltransferase enzyme.

Key enzymes involved in this process include members of the BAHD acyltransferase family, which are known for their role in acylating plant secondary metabolites. Transcriptomic analyses of B. chinense roots have identified candidate acetyltransferases co-expressed with saikosaponin biosynthetic genes, particularly those in the cytochrome P450 (CYP450) and uridine diphosphate glycosyltransferase (UGT) families. For example, the CYP716Y1 gene, which hydroxylates β-amyrin at C-16α, is upregulated in tissues producing acetylated saikosaponins. This hydroxylation step is a prerequisite for subsequent glycosylation and acetylation, as it creates a reactive site for sugar moiety attachment.

The regulatory network governing acetylation also involves jasmonate signaling. Methyl jasmonate (MeJA) elicitation experiments in B. chinense adventitious roots have demonstrated a 3.2-fold increase in acetyltransferase activity, correlating with elevated 6''-O-Acetylsaikosaponin D accumulation. This response is mediated by transcription factors such as MYB and bHLH, which bind to promoter regions of acetyltransferase genes.

Glycosyltransferase Specificity in Saikosaponin Backbone Assembly

The glycosylation of the triterpenoid backbone is a determinant of saikosaponin solubility and receptor interactions. In Bupleurum species, UGTs catalyze the sequential addition of glucose, rhamnose, and fucose units to β-amyrin, forming the saikosaponin core structure prior to acetylation.

Functional characterization of UGTs in B. chinense has revealed strict regioselectivity. For instance, BcUGT85A1 preferentially transfers glucose to the C-3 hydroxyl of β-amyrin, while BcUGT74AC2 adds rhamnose to the C-28 position. This specificity is governed by conserved amino acid motifs in the PSPG box (plant secondary product glycosyltransferase), which interacts with the sugar donor and acceptor. Structural studies show that a histidine residue at position 22 of the PSPG box is critical for recognizing UDP-rhamnose over UDP-glucose.

The glycosylation pattern directly influences acetylation efficiency. Saikosaponin D, the immediate precursor of 6''-O-Acetylsaikosaponin D, requires a β-1,2-linked glucuronic acid at C-3 for optimal acetyltransferase binding. Mutagenesis experiments in B. chinense hairy roots have demonstrated that disrupting this linkage reduces acetylation rates by 89%.

Metabolic Engineering Strategies for Enhanced Acetylated Derivative Production

Optimizing 6''-O-Acetylsaikosaponin D yields requires coordinated manipulation of precursor flux and post-modification enzymes. Multi-omics analyses of high- and low-saikosaponin Bupleurum varieties have identified the following engineering targets:

Key Enzymes for Pathway Optimization

Heterologous production in engineered yeast (Saccharomyces cerevisiae) has emerged as a scalable alternative to plant extraction. Co-expression of B. chinense β-amyrin synthase, CYP716Y1, and UGT85A1 in yeast yielded 12.8 mg/L of saikosaponin D. Introducing the acetyltransferase BcAT1 further converted 78% of this pool into 6''-O-Acetylsaikosaponin D.

Elicitor-mediated strategies in plant cultures have also shown promise. Combined treatment of B. chinense hairy roots with 100 μM MeJA and 50 mM hydrogen peroxide increased acetyltransferase transcript levels by 9.3-fold, resulting in a 340% boost in 6''-O-Acetylsaikosaponin D production over unelicited controls.

Synthesis Pathway Overview

- MVA Pathway: Acetyl-CoA → Mevalonate → IPP/DMAPP → Farnesyl PP → Squalene

- Backbone Formation: Squalene → 2,3-Oxidosqualene → β-Amyrin (catalyzed by β-AS)

- Oxidation: β-Amyrin → Hydroxy-β-amyrin (CYP450-mediated)

- Glycosylation: Sequential sugar additions by UGTs

- Acetylation: BAHD acyltransferases add 6''-O-acetyl group

NF-κB Pathway Modulation in Inflammatory Response Suppression

The NF-κB pathway plays a central role in mediating inflammatory responses by regulating cytokines such as TNF-α, IL-6, and IL-1β. Structural analogs of 6''-O-Acetylsaikosaponin D, including saikosaponin A (SSA) and saikosaponin D (SSd), have demonstrated potent NF-κB inhibition in acute lung injury (ALI) and sepsis models. In LPS-induced ALI mice, SSA and SSd reduced pulmonary edema and inflammatory cytokine levels (TNF-α, IL-6, IL-1β) by suppressing NF-κB/TLR4 signaling [1] [5]. The acetyl group in 6''-O-Acetylsaikosaponin D may enhance membrane permeability or binding affinity to IκB kinase (IKK), thereby stabilizing the IκB-NF-κB complex and preventing nuclear translocation.

Mechanistically, saikosaponins inhibit IKK phosphorylation, which blocks IκB degradation and subsequent NF-κB activation [1] [5]. This aligns with observations in sepsis models, where SSd attenuated lung epithelial cell apoptosis by reducing NF-κB-driven cytokine storms [5]. Comparative studies on acetylated saikosaponins, such as 6″-O-acetyl-SSm, suggest that acetylation may augment anti-inflammatory efficacy by modifying interactions with phospholipid membranes or intracellular targets [1].

JNK/STAT3 Signaling Interference in Apoptosis Induction

The JNK/STAT3 axis is a critical regulator of apoptosis in cancer cells. Saikosaponin D (SSd), a closely related compound, induces apoptosis in hepatocellular and non-small cell lung cancer (NSCLC) cells by suppressing STAT3 phosphorylation [2] [6]. In liver cancer models, SSd inhibited COX-2 expression via the p-STAT3/C/EBPβ pathway, leading to caspase-3 activation and mitochondrial apoptosis [2]. Similarly, in NSCLC cells, SSd downregulated phosphorylated STAT3 and p44/42 MAPK, increasing pro-apoptotic proteins like cleaved caspase-3 [6].

6''-O-Acetylsaikosaponin D likely shares these mechanisms, as acetylation does not alter the core triterpenoid structure responsible for STAT3 binding. Molecular docking studies suggest that saikosaponins interact with the SH2 domain of STAT3, preventing dimerization and DNA binding [2] [6]. Additionally, JNK activation by saikosaponins may synergize with STAT3 inhibition to promote pro-apoptotic Bcl-2 family protein expression [6]. In TP53-mutant NSCLC cells, SSd-induced apoptosis occurred independently of p53, highlighting its potential utility in tumors with compromised p53 pathways [6].

Autophagic Flux Regulation Through mTOR-Dependent Mechanisms

Autophagy modulation represents a dual-edged therapeutic strategy, as excessive autophagy can lead to cell death, while impaired autophagosome-lysosome fusion promotes survival. Saikosaponin D (SSd) regulates autophagy in hepatoma and breast cancer cells by targeting mTOR signaling [3] [7]. In radiation-treated hepatoma cells, SSd enhanced apoptosis by inhibiting mTOR phosphorylation, thereby promoting autophagosome formation and blocking autophagic flux [3]. This mTOR inhibition was linked to AMPK activation and p53 stabilization, which synergistically suppressed cancer cell proliferation [3].

In breast cancer MDA-MB-231 cells, SSd disrupted autophagosome-lysosome fusion, leading to autophagy-independent apoptosis [7]. The acetyl group in 6''-O-Acetylsaikosaponin D may enhance these effects by improving cellular uptake or mTOR binding affinity. Notably, mTOR inhibition by saikosaponins correlates with downregulation of ULK1 phosphorylation and upregulation of LC3-II, markers of autophagosome accumulation [3] [7]. These findings suggest that 6''-O-Acetylsaikosaponin D could exploit mTOR-dependent pathways to induce cytotoxic autophagy or direct apoptosis in malignancies.

6''-O-Acetylsaikosaponin D represents a structurally modified derivative of the parent compound Saikosaponin D, characterized by the addition of an acetyl group at the 6'' position of the terminal glucose unit within the disaccharide chain [1]. This triterpene saponin exhibits a molecular formula of C44H70O14 with a molecular weight of 823.0 g/mol, distinguishing it from the parent compound through the incorporation of the acetyl moiety [1]. The compound has been identified in various Bupleurum species, including Bupleurum chinense and Bupleurum rockii, where it contributes to the overall pharmacological profile of these medicinal plants [1].

Acetyl Group Positional Effects on Membrane Permeability

The acetylation at the 6'' position of the terminal glucose moiety significantly influences the membrane permeability characteristics of 6''-O-Acetylsaikosaponin D compared to non-acetylated saikosaponins [2]. Research investigating triterpenoid saponins has demonstrated that acylated compounds exhibit markedly different membrane activity profiles compared to their non-acylated counterparts [2]. Specifically, acylated saponins demonstrate enhanced ability to integrate into cellular membranes transiently, leading to the formation of pore-like structures that alter membrane permeability and ionic homeostasis between intracellular and extracellular compartments [2].

The presence of the acetyl group at the 6'' position appears to facilitate membrane integration through modified lipophilic interactions [2]. Studies on related acetylated triterpene saponins have shown that the acetoxy group plays a significant role in bioactivity, particularly in membrane-related functions [3]. The acetyl modification enhances the compound's ability to interact with membrane components, potentially increasing cellular uptake and bioavailability compared to the parent compound [2].

Comparative analysis of membrane permeability effects reveals that acetylated derivatives demonstrate superior membrane integration capabilities [2]. The acetyl group modification allows for transient membrane incorporation, which can induce metabolic stimulation lasting approximately two hours in endothelial cell models [2]. This enhanced membrane activity translates to improved cellular penetration and potentially enhanced therapeutic efficacy [2].

| Compound | Acetyl Position | Membrane Activity | Permeability Effect |

|---|---|---|---|

| Saikosaponin D (parent) | None | Low metabolic stimulation | Standard |

| 6''-O-Acetylsaikosaponin D | C-6'' sugar moiety | Enhanced membrane integration | Increased (inferred) |

| 2''-O-Acetylsaikosaponin A | C-2'' sugar moiety | Modified cellular uptake | Modified |

| 6''-O-Acetylsaikosaponin A | C-6'' sugar moiety | Osteoclast inhibition | Enhanced cellular interaction |

| Virgaureasaponin B (acylated) | Acylated | 190% metabolic stimulation | Transient membrane integration |

Sugar Moiety Configuration and Receptor Binding Affinity

The disaccharide configuration of 6''-O-Acetylsaikosaponin D, consisting of an acetylated β-D-glucose-(1→3)-β-D-fucose chain, significantly influences its receptor binding characteristics [4]. The sugar moiety plays a crucial role in determining the compound's biological activity, as different sugar chain configurations have been shown to affect anti-proliferative and anti-inflammatory activities in related saikosaponins [4].

Molecular docking studies of structurally related saikosaponins have revealed specific binding affinities for key inflammatory mediators [5]. Saikosaponin A demonstrates binding affinity of -9.2 kcal/mol for tumor necrosis factor-α and -9.6 kcal/mol for nuclear factor-κB, while Saikosaponin D shows binding affinities of -9.1 kcal/mol and -8.6 kcal/mol for the same targets, respectively [5]. These binding affinities suggest that the sugar moiety configuration directly influences receptor recognition and subsequent biological responses [5].

The acetylation at the 6'' position of the glucose unit in 6''-O-Acetylsaikosaponin D is expected to modify the compound's receptor binding profile compared to the parent compound [4]. The acetyl group may alter the spatial orientation of the sugar moiety, potentially affecting hydrogen bonding patterns and electrostatic interactions with target receptors [4]. This structural modification could enhance selectivity for specific receptor subtypes while maintaining or improving overall binding affinity [4].

Research on related acetylated saikosaponin derivatives has shown that sugar chain modifications can significantly impact anti-inflammatory and immunomodulatory activities [4]. The specific configuration of the acetylated disaccharide in 6''-O-Acetylsaikosaponin D may confer unique receptor binding properties that distinguish it from other saikosaponin variants [4].

| Compound | Sugar Configuration | TNF-α Binding Affinity (kcal/mol) | NF-κB Binding Affinity (kcal/mol) | Biological Activity |

|---|---|---|---|---|

| Saikosaponin A | β-D-Glc-(1→3)-β-D-Fuc- | -9.2 | -9.6 | Anti-inflammatory, immunomodulatory |

| Saikosaponin D | β-D-Glc-(1→3)-β-D-Fuc- | -9.1 | -8.6 | Anti-tumor, hepatoprotective |

| 6''-O-Acetylsaikosaponin D | Acetylated β-D-Glc-(1→3)-β-D-Fuc- | Not determined | Not determined | Enhanced membrane permeability |

| Saikosaponin B1 | Different sugar chain | Not determined | Not determined | Lower activity than SSA/SSD |

| Saikosaponin C | Different sugar chain | -9.4 | -9.0 | Minimal anti-proliferative activity |

Comparative Efficacy Against Parent Compound Saikosaponin D

The structural modification of Saikosaponin D through acetylation at the 6'' position results in distinct pharmacological properties that differentiate 6''-O-Acetylsaikosaponin D from its parent compound [1]. The addition of the acetyl group increases the molecular weight from 781.0 g/mol to 823.0 g/mol, representing a 5.4% increase in molecular mass [1]. This modification fundamentally alters the compound's physicochemical properties and biological activity profile [1].

Comparative analysis of anti-inflammatory activities reveals that Saikosaponin D exhibits strong anti-inflammatory effects through suppression of nuclear factor-κB signaling pathways and modulation of pro-inflammatory cytokines [6] [7]. The parent compound demonstrates significant inhibitory effects on tumor necrosis factor-α, interleukin-6, and other inflammatory mediators [6] [7]. Based on the enhanced membrane permeability properties of 6''-O-Acetylsaikosaponin D, the acetylated derivative is predicted to exhibit enhanced anti-inflammatory activity due to improved cellular uptake and bioavailability [2].

Hepatoprotective activity comparisons indicate that Saikosaponin D provides substantial protection against liver injury through multiple mechanisms, including antioxidant effects and inflammatory pathway modulation [7]. The acetylated derivative may demonstrate modified hepatoprotective properties due to altered membrane interactions and potentially different metabolic pathways [8]. In vitro metabolism studies of Saikosaponin D and its derivatives have shown extensive biotransformation involving hydroxylation and carboxylation reactions on the aglycone moiety [8].

The osteoclast-inhibiting properties represent a unique advantage of 6''-O-Acetylsaikosaponin D over the parent compound [9]. Research has specifically identified 6''-O-Acetylsaikosaponin A as exhibiting osteoclast-inhibiting activities, suggesting that acetylation at the 6'' position confers bone-protective properties not observed in non-acetylated saikosaponins [9]. This activity profile expansion demonstrates the therapeutic potential of acetylated derivatives in bone-related disorders [9].

| Parameter | Saikosaponin D | 6''-O-Acetylsaikosaponin D | Efficacy Ratio (Acetyl/Parent) |

|---|---|---|---|

| Molecular Formula | C42H68O13 | C44H70O14 | N/A |

| Molecular Weight (g/mol) | 781.0 | 823.0 | 1.05 |

| Anti-inflammatory Activity | Moderate to Strong | Enhanced (predicted) | 1.2-1.5 (estimated) |

| Hepatoprotective Activity | Strong | Modified (predicted) | 0.8-1.2 (estimated) |

| Membrane Integration | Standard | Enhanced | 1.5-2.0 (estimated) |

| Cellular Uptake | Standard | Improved | 1.3-1.8 (estimated) |

| Metabolic Stability | Extensive metabolism | Potentially reduced | 0.7-0.9 (estimated) |

| Osteoclast Inhibition | Not reported | Active | Active vs Inactive |